molecular formula C11H12N2S B091946 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 16942-66-8

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B091946
CAS No.: 16942-66-8
M. Wt: 204.29 g/mol
InChI Key: LARKPJHOVACKEM-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include refluxing in ethanol with concentrated hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization from dimethylformamide are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

    5-Methyl-4-phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a pharmaceutical agent or agrochemical .

Biological Activity

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted with a methyl group and a para-methylphenyl group. The synthesis typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions, leading to the formation of the thiazole ring through a Schiff base intermediate.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. In vitro studies have demonstrated that thiazole derivatives can selectively target cancer cells while sparing normal cells.

A study by Finiuk et al. highlighted that certain thiazole derivatives demonstrated potent activity against glioblastoma and melanoma cell lines with low toxicity to normal cells . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the anticancer efficacy.

CompoundCell LineIC50 (µM)Selectivity
Compound 9Leukemia3.51High
Compound 10Prostate Cancer5.15High
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives generally exhibit activity against both gram-positive and gram-negative bacteria. In vitro tests have shown that modifications to the thiazole core can enhance antibacterial potency.

A study screening various thiazole derivatives found that some exhibited significant inhibition against Staphylococcus aureus and other pathogenic bacteria . The presence of electron-donating groups on the phenyl ring was noted to improve antibacterial activity.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazoles have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research indicates that compounds like this compound may modulate inflammatory pathways, although specific data on this compound is limited and requires further investigation .

Case Study 1: Anticancer Efficacy

In a systematic study evaluating various thiazole derivatives, researchers synthesized multiple analogs based on the core structure of this compound. The lead compound exhibited an IC50 value of approximately 2.01 µM against HT29 colorectal cancer cells, indicating strong antiproliferative activity .

Case Study 2: Antimicrobial Screening

Another study focused on the antibacterial potential of thiazole derivatives included this compound among other compounds tested against common bacterial strains. The results showed moderate activity against Staphylococcus aureus with an MIC value suggesting further optimization could enhance efficacy .

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-5-9(6-4-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARKPJHOVACKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351522
Record name 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16942-66-8
Record name 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(p-tolyl)propan-1-one (6.88 g, 30.3 mmol) and thiourea (2.54 g, 33.4 mmol) in 95% EtOH (43 mL) was heated at reflux for 60 min. The solution was concentrated and added with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solid were filtered and dried under vacuum to give 5-methyl-4-(p-tolyl)thiazol-2-amine (6.10 g) as white solids in 99% yield: 1H NMR (500 MHz, CDCl3) δ 7.40 (d, J=8.0 Hz, 2 H), 7.23 (d, J=8.0 Hz, 2 H), 3.18 (s, 2 H), 2.37 (s, 3 H), 2.35 (s, 3 H).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One

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